Isoedunol

Description

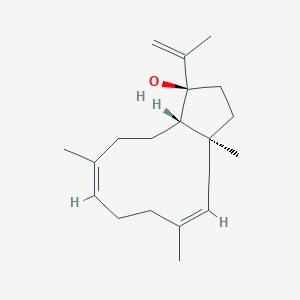

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(1S,3aS,5Z,9Z,12aS)-3a,6,10-trimethyl-1-prop-1-en-2-yl-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-1-ol |

InChI |

InChI=1S/C20H32O/c1-15(2)20(21)14-13-19(5)12-11-17(4)8-6-7-16(3)9-10-18(19)20/h7,11,18,21H,1,6,8-10,12-14H2,2-5H3/b16-7-,17-11-/t18-,19+,20+/m0/s1 |

InChI Key |

NUHPZDOCKJPIPC-KZGWUZFWSA-N |

Isomeric SMILES |

C/C/1=C/CC/C(=C\C[C@@]2(CC[C@]([C@H]2CC1)(C(=C)C)O)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(C2CC1)(C(=C)C)O)C)C |

Synonyms |

isoedunol |

Origin of Product |

United States |

Ii. Natural Occurrence and Research Oriented Isolation Methodologies for Isoedunol

Identification of Biological Sources and Marine Organisms Implicated in Isoedunol Production

This compound has been specifically identified and isolated from the Caribbean gorgonian octocoral, Eunicea laciniata. acs.orgnaturalproducts.netsemanticscholar.org Gorgonians, commonly known as sea whips and sea fans, are recognized as a prolific source of unique secondary metabolites. acs.org The genus Eunicea, in particular, is known for producing a variety of diterpenoids. acs.org

While Eunicea laciniata is a confirmed source of this compound, the broader family of dolabellane diterpenoids is distributed across several marine phyla. These compounds are frequently isolated from brown algae (Phaeophyceae), especially of the genus Dictyota, and other soft corals. scielo.org.conih.govmdpi.com Sea hares, which are herbivorous mollusks, are also known to contain dolabellanes, which they are thought to accumulate from their algal diet. wikipedia.orgfrontiersin.org The initial discovery of this structural class was from the sea hare Dolabella californica, which gave the skeleton its name. wikipedia.org Fungi associated with marine organisms have also been identified as producers of dolabellane-type diterpenoids. scielo.org.comdpi.com

Table 1: Documented Biological Sources of this compound and Related Dolabellane Diterpenoids

| Organism Type | Genus/Species | Compound Class | Specific Compound(s) | Reference(s) |

|---|---|---|---|---|

| Gorgonian Coral | Eunicea laciniata | Dolabellane Diterpenoid | This compound, β-araneosene, Dolabellatrienone | scielo.org.coacs.orgnaturalproducts.netresearchgate.net |

| Brown Algae | Dictyota pfaffii | Dolabellane Diterpenoid | Dolabelladienols A-C, Dolabelladienetriol | nih.govnih.gov |

| Brown Algae | Dictyota dichotoma | Dolabellane Diterpenoid | Various dolabellanes | mdpi.comsemanticscholar.org |

| Soft Coral | Clavularia viridis | Dolabellane Diterpenoid | Clavirolides, Clavuperoxylides | researchgate.netacs.org |

| Sea Hare | Dolabella californica | Dolabellane Diterpenoid | Various dolabellanes | wikipedia.orgfrontiersin.org |

| Fungi | Sordaria araneosa | Dolabellane Diterpenoid | β-araneosene | wikipedia.org |

Advanced Chromatographic and Extraction Techniques for Research-Scale Isolation of this compound

The isolation of this compound and other dolabellane diterpenoids from their natural sources is a multi-step process that relies on modern extraction and chromatographic techniques to separate these specific molecules from a complex mixture of metabolites.

The general procedure begins with the extraction of the biological material. The collected organism, often frozen to preserve its chemical integrity, is macerated and extracted with organic solvents. researchgate.net Common solvents used for this initial extraction include methanol (B129727), ethyl acetate (B1210297) (EtOAc), or a mixture of methanol and dichloromethane. acs.orgacs.org This process yields a crude organic extract containing a wide array of compounds.

This crude extract is then typically subjected to liquid-liquid partitioning. For instance, a methanol-based extract might be partitioned between hexane (B92381) and water to separate compounds based on their polarity. acs.org The fraction containing the compounds of interest, identified through bioassay guidance or spectroscopic screening, is then taken for further purification.

Purification is achieved through a sequence of chromatographic methods:

Column Chromatography (CC): This is often the first step in purification. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the mixture into less complex fractions. frontiersin.org

Gel Permeation Chromatography: Techniques like Sephadex LH-20 column chromatography are used to separate compounds based on their size and polarity. acs.org

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique essential for the final purification of individual compounds. researchgate.net For dolabellanes, reverse-phase HPLC (RP-HPLC) is commonly employed, where compounds are separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

Modern Targeted Approaches: Recent studies utilize advanced methods like LC-MS/MS-based molecular networking. This technique allows researchers to visualize the chemical diversity of an extract and specifically target known or novel analogues of a compound class, such as dolabellanes, making the isolation process more efficient. researchgate.netnih.govsemanticscholar.org

The structure of the purified this compound is ultimately confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.org

Chemodiversity Studies of Dolabellane Diterpenoids from Producing Organisms

Organisms that produce this compound rarely do so in isolation. Instead, they synthesize a suite of structurally related dolabellane diterpenoids. This chemical diversity is a hallmark of natural product biosynthesis and is of significant interest to researchers. Studies focusing on a single species often reveal a variety of new and known dolabellanes, highlighting the organism's complex metabolic capabilities.

For example, chemical investigations of the gorgonian Eunicea laciniata have yielded not only this compound but also five other new dolabellanes and the known compounds β-araneosene and dolabellatrienone within a single study. scielo.org.coacs.orgresearchgate.net Similarly, the brown alga Dictyota pfaffii produces a range of dolabellanes, including several novel dolabelladienols, alongside the known dolabelladienetriol. nih.gov The soft coral Clavularia viridis is another rich source, producing numerous unique dolabellanes, including those with novel scaffolds like the clavirolides and clavuperoxylides. researchgate.netacs.org

This chemodiversity arises from subtle variations in the biosynthetic pathway, such as different patterns of oxidation, cyclization, and stereochemistry. nih.gov The presence of this array of related compounds within a single organism provides valuable insights into biosynthetic pathways and serves as a rich source for discovering new molecules with potentially useful biological activities. mdpi.com

Table 2: Examples of Co-occurring Dolabellane Diterpenoids in Producing Organisms

| Producing Organism | Co-occurring Dolabellane Diterpenoids | Reference(s) |

|---|---|---|

| Eunicea laciniata | β-araneosene, Dolabellatrienone, 18-hydroxy-(IS*, llR*)-dolabell-3(E),7(E),12(Z)-triene | scielo.org.coacs.org |

| Dictyota pfaffii | Dolabelladienol A, Dolabelladienol B, Dolabelladienol C, Dolabelladienetriol | nih.gov |

| Clavularia viridis | Clavirolides J-U, Clavuperoxylides A-B, Clavufuranolides A-C | researchgate.netacs.org |

| Dictyota dichotoma | Multiple dolabellane diterpenes including cytotoxic variants | mdpi.comsemanticscholar.org |

Iii. Total Synthesis of Isoedunol: Strategies and Methodological Advancements

Historical Perspectives and Early Pioneering Synthetic Routes to Isoedunol

Early synthetic efforts towards this compound and related dolabellanes laid the groundwork for subsequent, more efficient and stereoselective routes. These initial approaches often involved multi-step sequences to build the complex carbocyclic framework.

Unconventional Strategies and Methodologies in this compound Synthesis

The synthesis of this compound has featured unconventional strategies and methodologies to overcome specific structural hurdles. One notable approach involves a synthetic strategy utilizing two small ring expansions and a medium ring contraction to construct the core ring system acs.org. This deviates from more traditional methods of constructing fused ring systems. Another unconventional aspect highlighted in the synthesis by Corey and Kingsbury is the use of a Kulinkovich reaction on a hindered α-hydroxy ester derivative, which was reported as the most hindered substrate successfully used in this reaction at the time thieme-connect.com.

Enantioselective Total Synthesis of this compound

Achieving enantioselectivity is crucial in the synthesis of natural products like this compound, as different enantiomers can exhibit different biological activities. Enantioselective routes aim to synthesize a single stereoisomer.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis plays a vital role in the enantioselective synthesis of complex molecules by controlling the formation of stereocenters. While the provided search results specifically mention asymmetric catalysis in the context of constructing quaternary carbon stereocenters and other natural products escholarship.orgresearchgate.netnih.gov, the Corey synthesis of this compound itself is described as enantioselective acs.orgthieme-connect.comnih.govorganic-chemistry.orgfigshare.comacademictree.org. The enantioselectivity in the Corey route is achieved through a sequence of steps initiated by diastereoselective alkylation of a chiral auxiliary, which then dictates the stereochemistry in subsequent transformations, including ring expansion steps acs.orgnih.govfigshare.com. The use of Me3Al in a ring expansion step was found to preserve enantiopurity, suggesting a concerted rearrangement pathway via a chelate intermediate acs.orgthieme-connect.com.

Stereocontrolled Construction of Key Intermediates for this compound

Stereocontrolled synthesis is essential for building the correct three-dimensional structure of this compound. The Corey synthesis, for example, emphasizes the stereocontrolled construction of a cyclobutane (B1203170) intermediate as a key to their approach organic-chemistry.org. Diastereoselective reactions are employed at various stages to set the relative and absolute stereochemistry. The diastereoselective alkylation of a chiral lactate (B86563) acetal (B89532) is an initial step in establishing stereocontrol acs.orgnih.govfigshare.com. Subsequent steps, such as the Kulinkovich ethylenation and pinacol (B44631) cyclization, are designed to proceed with specific stereochemical outcomes acs.orgnih.gov.

Diastereoselective Alkylation Approaches in this compound Synthesis

Diastereoselective alkylation is a key method used in the synthesis of this compound to introduce chirality and control the stereochemical outcome of subsequent reactions. The Corey synthesis explicitly mentions the diastereoselective alkylation of Seebach's chiral lactate acetal as a key step acs.orgnih.govfigshare.com. This approach utilizes a chiral auxiliary to direct the incoming alkyl group to a specific face of the molecule, thereby establishing a new stereocenter with a defined configuration.

Key Transformations and Rearrangements in this compound Total Synthesis

Corey Route to Dolabellanes and this compound

E. J. Corey and co-workers developed a unified approach to the dolabellane family, including this compound, based on a designed rearrangement strategy. organic-chemistry.orgnih.govsuperstarsofscience.comresearchgate.netmindat.orgresearchgate.netnih.govthieme-connect.comacs.org A key step in this route involves the stereocontrolled construction of a cyclobutane intermediate. organic-chemistry.org The synthesis initiated from a racemic iodo acetonide derived from farnesol. organic-chemistry.org Subsequent steps included alkylation using the Seebach protocol and hydrolysis. organic-chemistry.org A crucial transformation was the conversion of an ester to a hydroxy cyclopropane (B1198618) via the Kulinkovich procedure, followed by a ring expansion of the cyclopropanol (B106826) to an enantiomerically-pure cyclobutanone (B123998) upon activation with Me3Al. organic-chemistry.orgnih.govthieme-connect.comacs.orgfigshare.com This ring expansion was proposed to occur without full ionization, preserving stereochemistry. organic-chemistry.org A SmI2-mediated cyclization of a derived aldehyde furnished a trans diol. organic-chemistry.orgacs.org The conformation of this medium-ring diol was critical, influencing the subsequent rearrangement of its mesylate. organic-chemistry.org Depending on the conformation, formation of the mesylate from the secondary alcohol led to the migration of either the more or less substituted cyclobutane bond, ultimately yielding the desired cyclopentanone (B42830) intermediate. organic-chemistry.org Addition of 2-propenyl lithium to this cyclopentanone provided this compound. organic-chemistry.orgnih.govacs.org This strategy also allowed for the synthesis of β-araneosene through deoxygenation of this compound. organic-chemistry.orgnih.govacs.org

Intramolecular Diels-Alder Macrobicyclization in this compound Synthesis

An enantioselective intramolecular Type I Diels-Alder macrobicyclization has been reported as a key feature in the concise total syntheses of several dolabellanes, including this compound and β-araneosene. nih.govacs.org This strategy involves the cyclization of a triene precursor catalyzed by chiral Diels-Alder catalysts. organic-chemistry.org The intramolecular nature of this Diels-Alder reaction allows for the simultaneous formation of multiple rings and stereocenters, efficiently constructing the core dolabellane structure. nih.govacs.org This approach represented a significant advancement, being the first demonstration of an enantioselective intramolecular Type I Diels-Alder macrobicyclization in the synthesis of this class of natural products. nih.govacs.org

Wolff Photochemical Rearrangement and Ring Contraction Sequences

The Wolff photochemical rearrangement has been employed as a key ring contraction strategy in the synthesis of dolabellane derivatives. nih.govacs.orgrsc.orgmdpi.comtu-dortmund.deresearchgate.netpitt.edu This rearrangement typically involves the photoirradiation of an α,β-unsaturated diazoketone, generating an α-keto carbene intermediate. rsc.orgmdpi.comtu-dortmund.de Subsequent steps, such as heating with a base like DBU, can induce ring contraction to form a smaller ring system, often an ester. rsc.orgmdpi.comtu-dortmund.de In the context of dolabellane synthesis, this methodology has been utilized to construct the characteristic ring system through an efficient ring-contraction sequence. nih.govacs.org The success of this photochemical Wolff rearrangement-based ring contraction is notable, considering the potential for side reactions near olefinic linkages and ring junctions. mdpi.com

Pinacol Cyclization and Ring Expansion Strategies

Pinacol cyclization and related ring expansion strategies have been integral to the synthesis of this compound and other dolabellanes. nih.govresearchgate.netresearchgate.netthieme-connect.comacs.orgfigshare.comacs.orgrsc.orgresearchgate.netmassey.ac.nzacs.orgacs.orgnih.gov The pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a carbonyl compound, often accompanied by a 1,2-migration. researchgate.net In dolabellane synthesis, pinacol cyclization, particularly SmI2-mediated versions, has been used to construct medium-sized rings, such as the 12-membered ring in one approach. thieme-connect.comacs.org Ring expansion strategies, including those initiated from cyclopropanols formed via Kulinkovich ethylenation, have also been employed to build the requisite ring systems. nih.govthieme-connect.comacs.orgfigshare.com The Corey synthesis of this compound, for instance, featured a 3→4 pinacol ring expansion and a simultaneous 4→5 pinacol ring expansion/12→11 ring contraction. thieme-connect.com While traditional pinacol rearrangements can be challenging to control stereoselectively, specific designs and conditions have been developed for their application in complex molecule synthesis. thieme-connect.comresearchgate.net

Kulinkovich Ethylenation and Cyclopropanol Formation

The Kulinkovich ethylenation, which converts an ester into a cyclopropanol using a titanium reagent and a Grignard reagent, has been a valuable tool in this compound synthesis. organic-chemistry.orgnih.govresearchgate.netthieme-connect.comacs.orgfigshare.comrsc.orgmassey.ac.nzacs.org This reaction provides a facile route to functionalized cyclopropanes, which can then serve as precursors for ring expansion reactions. thieme-connect.comacs.orgresearchgate.net In the Corey route to this compound, the Kulinkovich ethylenation of an α-hydroxy ester derivative was a key step, notably being applied to a highly hindered substrate. organic-chemistry.orgnih.govthieme-connect.comacs.orgfigshare.com The resulting cyclopropanol undergoes a ring expansion to form a cyclobutanone, a critical intermediate in the synthesis. organic-chemistry.orgnih.govthieme-connect.comacs.orgfigshare.com

Palladium-Catalyzed Carbonylations and Related Transformations

While not explicitly detailed for this compound in the provided snippets, palladium-catalyzed reactions, including carbonylations and cross-couplings, are common strategies in the synthesis of complex molecules and dolabellanes. organic-chemistry.orgresearchgate.netacs.orgnih.govcdnsciencepub.com Palladium catalysis is widely used for forming carbon-carbon bonds under mild conditions and with high selectivity. acs.org In the broader context of dolabellane synthesis, palladium-mediated couplings have been utilized. researchgate.netacs.orgnih.gov For instance, a Stille palladium-catalyzed cross-coupling was used to introduce a hydroxymethyl group in the synthesis of (+)-4,5-deoxyneodolabelline, another dolabellane diterpene. acs.orgnih.gov

Convergent and Linear Synthetic Planning for this compound

Another synthesis of this compound and β-araneosene by Snyder and Corey featured an enantioselective Diels-Alder macrobicyclization as a key step easychem.orgwikidata.org. This type of transformation, involving the formation of a large ring system from smaller precursors, can be considered a convergent element as it rapidly assembles a significant portion of the target molecule's complexity in a single step. The strategy also incorporated a stereoselective π-allyl Stille coupling reaction and a ring-contraction sequence, further illustrating the combination of different strategic elements to achieve the total synthesis easychem.orgwikidata.org.

Challenges and Innovations in this compound Synthetic Chemistry

The total synthesis of this compound presents several significant challenges primarily related to the construction of its unique dolabellane framework and the precise control of stereochemistry at multiple centers fishersci.fi. The core structure of this compound includes a 5-8-5 fused ring system with specific alkene geometries and chiral centers, requiring highly selective transformations nih.govfishersci.se.

One major challenge lies in the stereocontrolled formation of the cyclobutane ring, a key structural motif in the Corey synthesis nih.gov. Innovations to address this included the design of specific reaction sequences, such as the alkylation using the Seebach protocol and the Kulinkovich procedure for cyclopropane formation, followed by a controlled ring expansion nih.govfishersci.sefishersci.nl.

Another critical aspect is the formation of the medium-sized (eight-membered) ring and the subsequent introduction of the side chain with the correct stereochemistry. The Corey route employed a designed rearrangement of a mesylate intermediate to achieve the desired ring contraction and form a cyclopentanone intermediate nih.govfishersci.nl. Stereocontrol during the addition of 2-propenyl lithium to this cyclopentanone was crucial for setting the final stereochemistry of this compound nih.govfishersci.se. The conformation of the medium ring played a significant role in achieving high diastereoselectivity in this step fishersci.se.

The synthesis by Snyder and Corey highlighted further innovations, including the development of an enantioselective intramolecular Diels-Alder macrobicyclization, which allowed for the stereocontrolled formation of a complex polycyclic system easychem.orgwikidata.org. They also reported a stereoselective π-allyl Stille coupling and a novel ring-contraction sequence based on a modified Wolff photochemical rearrangement, demonstrating the continuous evolution of synthetic methodologies to tackle the complexities of natural product synthesis easychem.orgwikidata.org.

Challenges also arise from the need for functional group compatibility throughout the multi-step synthesis. The presence of sensitive functional groups necessitates the use of appropriate protecting group strategies and carefully optimized reaction conditions to avoid undesired side reactions or decomposition fishersci.fi.

Iv. Biosynthetic Investigations and Pathway Elucidation of Isoedunol

Proposed Biosynthetic Pathways of Dolabellane Diterpenoids relevant to Isoedunol

The biosynthesis of all diterpenoids, including dolabellanes like this compound, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov The proposed pathway to the core dolabellane skeleton is initiated by the enzymatic cyclization of GGPP. This intricate process is thought to proceed through a series of carbocation intermediates, leading to the formation of the distinctive 5/11-fused bicyclic ring system.

The initial step involves the ionization of GGPP, followed by an intramolecular cyclization. This reaction cascade forms the unique trans-fused bicyclo[9.3.0]tetradecane nucleus that defines the dolabellane family. nih.govacs.org Once this core structure is established, a variety of "tailoring" enzymes introduce further chemical diversity. These modifications can include oxidation, reduction, acetylation, epoxidation, and rearrangement, ultimately leading to the vast array of naturally occurring dolabellane diterpenoids, including this compound. nih.gov The specific sequence and combination of these tailoring reactions dictate the final structure of the molecule. The biogenetic relationship among co-isolated dolabellanes from organisms like the soft coral Clavularia viridis supports this model of a common precursor followed by divergent modification pathways. nih.gov

Table 1: Proposed Key Stages in Dolabellane Biosynthesis

| Stage | Description | Precursor/Intermediate | Key Transformation |

|---|---|---|---|

| Initiation | Formation of the universal C20 diterpene precursor. | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | Condensation reactions via the MVA or MEP pathway. |

| Elongation | Synthesis of the linear C20 precursor. | IPP & DMAPP | Stepwise addition of IPP units to form GGPP. |

| Cyclization | Formation of the core dolabellane skeleton. | Geranylgeranyl pyrophosphate (GGPP) | Intramolecular cyclization to form the 5/11 fused ring system. |

| Modification | Introduction of functional groups and structural rearrangements. | Dolabellane scaffold | Oxidation, reduction, acetylation, epoxidation, etc. |

Enzymatic Studies of Key Steps in this compound Biosynthesis

The key enzymatic step in the biosynthesis of any terpene is the initial cyclization of the acyclic prenyl pyrophosphate precursor, which is catalyzed by a class of enzymes known as terpene synthases (TPSs) or cyclases. frontiersin.org These enzymes are metabolic gatekeepers that channel the universal precursor into a specific structural scaffold. frontiersin.org

For dolabellane diterpenoids, the critical enzyme is a dolabellane-type diterpene synthase. Research has led to the identification and characterization of such enzymes. For instance, a diterpene synthase from Arabidopsis thaliana (ecotype Cvi), designated TPS20, has been functionally identified as a dolabellane-type synthase. nih.gov In heterologous expression systems using Escherichia coli, TPS20 was shown to convert GGPP into dolathaliatriene and dolabelladienol, confirming its role in forming the dolabellane skeleton. nih.gov

Terpene synthases are broadly classified into Type I and Type II, based on their catalytic domains and reaction mechanisms. nih.gov Type II TPSs typically catalyze a protonation-initiated cyclization of GGPP, while Type I TPSs utilize the ionization of the diphosphate (B83284) group to initiate the carbocation cascade. nih.govresearchgate.net The formation of the dolabellane skeleton from GGPP is a complex cyclization that is managed within the single active site of a specific TPS, which controls the stereochemistry and reaction cascade to produce the correct bicyclic product. Following the action of the TPS, other enzymes, particularly cytochrome P450 monooxygenases (P450s), are responsible for the subsequent oxidative modifications that decorate the core skeleton. frontiersin.org

Table 2: Key Enzymes in Dolabellane Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function | Substrate | Product |

|---|---|---|---|---|

| Prenyltransferase | GGPP Synthase | Synthesizes the linear C20 precursor. | FPP, IPP | Geranylgeranyl pyrophosphate (GGPP) |

| Terpene Synthase (TPS) | TPS20 (Arabidopsis) | Catalyzes the formation of the bicyclic dolabellane skeleton. | Geranylgeranyl pyrophosphate (GGPP) | Dolabellane hydrocarbon scaffold (e.g., Dolathaliatriene) |

| Cytochrome P450s | (Hypothetical) | Introduce oxygen functionalities (e.g., hydroxyl groups) onto the scaffold. | Dolabellane scaffold | Oxygenated dolabellanes |

Precursor Incorporation Studies and Isotopic Labeling in Biosynthetic Research

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway, providing definitive evidence for proposed biosynthetic routes and reaction mechanisms. wikipedia.org In the context of this compound and other dolabellanes, this method involves feeding a producing organism or cell-free enzyme preparation with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ²H, or ¹⁴C). researchgate.netnih.gov The location of the isotopic label in the final natural product is then determined, typically using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). wikipedia.org

This approach is crucial for:

Confirming Precursors: By feeding labeled acetate (B1210297), mevalonate (B85504), or GGPP, researchers can confirm their incorporation into the dolabellane structure.

Elucidating Cyclization Mechanisms: The use of stereospecifically labeled precursors, such as deuterated GGPP, can reveal intricate details of the cyclization cascade, including hydride shifts and rearrangements that are fundamental to the formation of the 5/11 ring system. researchgate.net

Mapping Carbon Skeletons: Feeding with [1-¹³C]- or [2-¹³C]-acetate allows for the mapping of the entire carbon skeleton, confirming the polyisoprenoid origin of the molecule.

While specific isotopic labeling studies exclusively focused on this compound are not extensively documented, the principles are well-established from research on other complex terpenes. nih.gov These studies are indispensable for validating proposed biosynthetic pathways and understanding the complex carbocation chemistry catalyzed by terpene synthases. nih.gov

Table 3: Isotopic Labeling Strategies in Terpene Biosynthesis Research

| Labeled Precursor | Isotope | Analytical Method | Information Gained |

|---|---|---|---|

| Acetic Acid | ¹³C, ¹⁴C | NMR, Scintillation Counting | Confirms polyketide or isoprenoid origin of building blocks. |

| Mevalonic Acid | ¹³C, ²H | NMR, MS | Verifies involvement of the mevalonate pathway. |

| Geranylgeranyl Pyrophosphate (GGPP) | ²H, ¹³C | NMR, MS | Confirms the direct precursor and elucidates cyclization mechanisms, including hydride shifts and rearrangements. |

Genetic and Molecular Biology Approaches to this compound Biosynthesis

Advances in genomics and molecular biology have revolutionized the study of natural product biosynthesis. nih.gov These approaches allow for the identification and functional characterization of the genes and enzymes responsible for producing complex molecules like this compound. A key strategy is the identification of biosynthetic gene clusters (BGCs), where genes encoding the enzymes for a specific metabolic pathway are physically co-located on a chromosome. nih.govmdpi.com

The discovery of the gene encoding the dolabellane synthase TPS20 in Arabidopsis is a prime example of a genetic approach. nih.gov By identifying candidate TPS genes in the plant's genome and expressing them in a microbial host (E. coli), researchers could directly test their function and confirm their role in producing the dolabellane skeleton. nih.gov

This genetic information is foundational for several advanced research avenues:

Genome Mining: Searching sequenced genomes of dolabellane-producing organisms (e.g., soft corals, fungi) for genes homologous to known terpene synthases can rapidly identify candidate genes for this compound biosynthesis. nih.gov

Heterologous Expression: Once a candidate gene or an entire BGC is identified, it can be transferred to and expressed in a robust host organism (like yeast or E. coli). This can enable sustainable production of the compound and allows for pathway engineering to create novel derivatives.

Enzyme Engineering: With the gene sequence in hand, techniques like site-directed mutagenesis can be used to alter the enzyme's active site. This can provide deeper insights into its catalytic mechanism and can even be used to change the product profile of the enzyme. nih.gov

While a complete BGC for this compound has yet to be fully characterized, the identification of key genes like dolabellane synthases provides the critical tools needed to uncover the entire genetic blueprint for its formation.

Table 4: Genetic and Molecular Biology Techniques in Biosynthetic Studies

| Technique | Description | Application to this compound Biosynthesis |

|---|---|---|

| Genome Sequencing | Determining the complete DNA sequence of a dolabellane-producing organism. | Provides the raw data for identifying candidate biosynthetic genes. |

| Bioinformatics/Genome Mining | Using computational tools to search genomic data for sequences homologous to known biosynthetic genes (e.g., TPS, P450s). | Identification of candidate dolabellane synthase genes and potential biosynthetic gene clusters (BGCs). |

| Heterologous Gene Expression | Cloning a candidate gene into a host organism (E. coli, yeast) to produce the corresponding enzyme. | Functional characterization of enzymes; confirming the product of a putative dolabellane synthase. |

| Transcriptomics (RNA-Seq) | Sequencing the messenger RNA in a cell to determine which genes are actively being expressed. | Identifying which genes in a BGC are co-regulated and expressed under conditions of natural product formation. |

V. Mechanistic Organic Chemistry and Chemical Reactivity of Isoedunol

Detailed Mechanistic Studies of Reactions Involved in Isoedunol Synthesis and Derivatization

Carbocation Formation and Rearrangements

Carbocationic intermediates play a pivotal role in the biosynthesis and chemical synthesis of the dolabellane skeleton. The biogenesis is thought to be initiated by a π-cation cyclization of geranylgeranyl pyrophosphate, leading to the characteristic bicyclo[9.3.0]tetradecane core. sci-hub.ru In laboratory syntheses, controlled carbocation formation and subsequent rearrangements are often key strategic elements.

A notable example is found in the unified approach to dolabellanes developed by E. J. Corey and his group. organic-chemistry.org Their strategy hinges on the designed rearrangement of a mesylate intermediate. The formation of a cyclobutanone (B123998) precursor proceeds through a ring expansion that avoids full ionization to a carbocation, which would otherwise lead to a racemic product. organic-chemistry.org This suggests a concerted or tightly controlled ion-pair mechanism.

Furthermore, in the context of forming the dolabellane ring system, rearrangements of carbocation intermediates can dictate the final stereochemistry and skeletal structure. For instance, the initially formed secondary carbocation in some synthetic routes can undergo a 1,2-methanide shift to yield a more stable tertiary carbocation, which then directs the subsequent bond formations. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. numberanalytics.comgeeksforgeeks.org Factors such as the solvent's polarity and the reaction temperature can significantly influence the propensity for carbocation formation and rearrangement. numberanalytics.com Cascade reactions involving sequential carbocation rearrangements are also a powerful tool for constructing complex polycyclic systems in a single step. numberanalytics.com

Terpene synthases, the enzymes responsible for the natural synthesis of terpenes like this compound, expertly control the intramolecular rearrangements of substrates via reactive carbocation intermediates to produce a vast array of hydrocarbon skeletons. researchgate.net Understanding these enzymatic mechanisms can inspire the design of synthetic strategies that mimic these highly selective transformations. researchgate.net

Radical Atom Transfer Carbonylation Mechanisms

While carbocation-based cyclizations are common, radical-mediated reactions offer alternative and powerful strategies for constructing the dolabellane framework. Atom Transfer Radical Cyclization (ATRC) and related processes provide a means to form carbon-carbon bonds under mild conditions with high functional group tolerance. researchgate.net

In the context of terpene synthesis, radical cascades have been employed to create multiple carbon-carbon bonds in a single, efficient step. nih.gov These reactions can be initiated by various methods, including the single-electron reduction of carbonyl groups to form ketyl radicals. nih.gov The mechanism of transition-metal-catalyzed atom transfer radical reactions typically involves the homolytic cleavage of a carbon-halogen bond by a metal complex, initiating a redox chain process. researchgate.net For instance, a copper(I) complex can react with a halogenated substrate to generate a carbon-centered radical and a copper(II) species. researchgate.net This radical can then undergo cyclization or addition to an olefin before the halogen atom is transferred back, regenerating the catalyst and forming the product. researchgate.net

While specific examples of radical atom transfer carbonylation in the direct synthesis of this compound are not prominently detailed in the provided search results, palladium-catalyzed carbonylation of vinyl triflates is a key step in the synthesis of precursors to dolabellane-type structures. rsc.org This reaction introduces a carbonyl group that can be further manipulated to complete the natural product's skeleton.

Stereochemical Outcomes and Diastereoselective Control Mechanisms

The control of stereochemistry is a paramount challenge in the synthesis of complex natural products like this compound, which possesses multiple stereocenters. Synthetic strategies must therefore employ methods that ensure high diastereoselectivity.

In one approach to a dolabellane precursor, a copper-catalyzed 1,4-addition followed by a diastereoselective alkylation of the resulting enolate was used to set a key stereocenter. sci-hub.ru Another key transformation was the coupling of a cyclopentylsilane (B15369427) with a dihydropyran via a carbon-Ferrier protocol, which proceeded with complete stereoselectivity to give a trans-2,6-disubstituted dihydropyran. sci-hub.ru The stereochemical outcome of such reactions is often dictated by the steric and electronic properties of the substrates and reagents, as well as the geometry of the transition state. ethz.ch

The synthesis of nigellamine A2, a dolabellane alkaloid, established its absolute stereochemistry through an intramolecular asymmetric allylic alkylation using a Pd(phosphinooxazoline) catalyst. nih.gov This highlights the power of chiral catalysts in controlling the formation of specific enantiomers. chiralpedia.com Other stereocontrolled reactions in this synthesis included a diastereoselective Nozaki-Hiyama-Kishi cyclization and a regio- and stereoselective catalytic epoxidation. nih.gov

In Corey's synthesis of this compound, the conformation of a diol intermediate was crucial for the stereochemical outcome of a subsequent rearrangement. organic-chemistry.org The specific conformation ensured that the formation of a mesylate from the secondary alcohol led to the clean migration of the desired cyclobutane (B1203170) bond. organic-chemistry.org This demonstrates how conformational control can be translated into stereochemical control during a reaction.

Chemical Transformations of this compound and its Core Dolabellane Scaffold

The dolabellane skeleton, once formed, can undergo a variety of chemical transformations to yield this compound and other related natural products. These transformations often involve modifications of the functional groups present on the bicyclic core.

For example, the addition of 2-propenyl lithium to a cyclopentanone (B42830) precursor directly yields this compound. organic-chemistry.org This nucleophilic addition to a carbonyl group is a fundamental reaction in organic synthesis. Subsequent deoxygenation of this compound can then produce another dolabellane, β-araneosene. organic-chemistry.org

The structural diversity of naturally occurring dolabellanes is often a result of olefinic rearrangements and oxidations at various positions on the core structure. acs.org These transformations can be mimicked in the laboratory to produce a range of analogs. For instance, the Swern oxidation has been used to convert a diol intermediate into the corresponding ketone in the final step of a total synthesis of (+)-4,5-deoxyneodolabelline. sci-hub.ru However, in some cases, certain oxidizing agents like Dess-Martin periodinane and Ley's reagent (TPAP) can cause carbon-carbon bond cleavage in sensitive dolabellane substrates. thermofisher.com

Ring-contraction reactions, such as the Wolff rearrangement, have also been employed in the synthesis of dolabellane derivatives. rsc.org This photochemical reaction of an α,β-unsaturated diazoketone, followed by heating, can lead to a ring-contracted ester, providing an alternative route to the functionalized dolabellane skeleton. rsc.org

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is driven by the desire to explore structure-activity relationships and to develop new compounds with improved or novel biological activities. rsc.orgfrontiersin.org The chemical tractability of the dolabellane scaffold allows for systematic modifications at various positions.

One strategy for creating analogs involves modifying the substituents on the bicyclic core. For example, starting from isosteviol (B191626), a related diterpenoid, a library of 1,3-aminoalcohol derivatives has been prepared through reductive amination of a key hydroxyaldehyde intermediate. mdpi.com This approach allows for the introduction of a wide variety of amine functionalities.

Another approach focuses on modifying existing functional groups. For instance, the carboxylate ester function at position 4 of isosteviol has been converted to the free carboxylic acid, benzyl (B1604629) ester, and acryloyl ester to study the effect of this group on biological activity. mdpi.com

The synthesis of analogs can also involve more significant skeletal modifications. For example, the use of a divergent C(sp3)–H bond functionalization strategy has been used to synthesize analogs of nuevamine, which shares a related structural core. rsc.org This demonstrates how modern synthetic methods can be applied to create novel molecular architectures based on a natural product template.

Structure–Reactivity Relationship Studies of this compound

Structure-reactivity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its chemical reactivity or biological activity. For this compound and its analogs, these studies are crucial for understanding how specific structural features influence their properties.

In the context of chemical reactivity, the conformation of the dolabellane ring system can have a profound impact on the outcome of reactions. As mentioned previously, the conformation of a diol intermediate in Corey's synthesis dictated which cyclobutane bond migrated during a key rearrangement step. organic-chemistry.org

From a biological activity perspective, SAR studies have been conducted on various dolabellane diterpenes. For example, in a series of ent-kaurene (B36324) derivatives, the presence of oxygenated groups such as hydroxyl or alkyl esters at the C3 position was found to enhance antimicrobial activity. researchgate.net For a series of isosteviol-based aminoalcohols, it was found that the simultaneous presence of an ester function and a basic secondary amino function was essential for antiproliferative activity. mdpi.com These studies provide valuable information for the rational design of more potent and selective therapeutic agents.

The following table summarizes some of the key reactions and reagents used in the synthesis and derivatization of this compound and related dolabellanes.

| Reaction Type | Reagents/Conditions | Purpose | Reference |

| Diastereoselective Alkylation | Seebach's chiral lactate (B86563) acetal (B89532) | Stereocontrolled C-C bond formation | nih.gov |

| Kulinkovich Reaction | Ti(OiPr)4, EtMgBr | Synthesis of cyclopropanols | nih.gov |

| Pinacol (B44631) Cyclization | SmI2 | Formation of diols | nih.gov |

| Rearrangement | Mesylation followed by heating | Ring expansion/contraction | organic-chemistry.org |

| Nucleophilic Addition | 2-Propenyl lithium | Installation of the isopropenyl group | organic-chemistry.org |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Oxidation of alcohols to ketones/aldehydes | sci-hub.ru |

| Wolff Rearrangement | Photochemical irradiation | Ring contraction | rsc.org |

| Diels-Alder Macrobicyclization | Heat or Lewis acid | Formation of the bicyclic core | uchicago.eduacs.org |

| Stille Coupling | Pd catalyst, organostannane | C-C bond formation | researchgate.net |

| Nozaki-Hiyama-Kishi Cyclization | CrCl2, NiCl2 | Intramolecular C-C bond formation | nih.gov |

Vi. Advanced Spectroscopic and Structural Characterization in Isoedunol Research

Applications of High-Resolution NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution 1D and 2D techniques, plays a crucial role in the structural elucidation and stereochemical assignment of complex molecules such as Isoedunol. msu.edunih.govacs.org By analyzing the chemical shifts, coupling constants, and correlations observed in 1H and 13C NMR spectra, researchers can map the carbon-carbon framework, identify functional groups, and determine the relative positions of atoms. nih.govacs.org

Advanced 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed connectivity and spatial proximity information. nih.govdntb.gov.ua This is essential for piecing together the complex bicyclic structure of dolabellane diterpenes and assigning the relative stereochemistry of chiral centers. msu.edunih.govacs.org For instance, HMBC correlations help establish long-range couplings, confirming the attachment of substituents and the ring fusion points. NOESY experiments reveal through-space interactions between protons, allowing for the determination of relative configurations across rings and chiral centers. dntb.gov.ua Comparison of experimental NMR data with calculated values, sometimes employing techniques like DP4+ probability analysis, further aids in confirming stereochemical assignments. msu.edu

While specific high-resolution NMR data exclusively for this compound in a tabular format were not available in the consulted sources, the application of these methods to related dolabellane diterpenes illustrates their importance in this field. For example, studies on other dolabellanes have reported detailed 1H and 13C NMR data used to assign their structures and relative stereochemistry. nih.govacs.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. msu.edudntb.gov.ua This method requires crystalline samples of the compound or a suitable derivative. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution can be determined, revealing the precise positions of atoms in space.

For this compound and related dolabellane diterpenes, X-ray crystallography has been employed to unambiguously establish absolute stereochemistry, complementing the relative stereochemistry information obtained from NMR spectroscopy. msu.edu For example, the absolute configurations of certain dolabellane diterpenes isolated from Clavularia viridis were determined using X-ray crystallographic analysis. msu.edu In the context of total synthesis, X-ray diffraction data for key intermediates or the final product can be crucial for confirming the success of stereoselective transformations and verifying the assigned absolute configuration of the synthetic target. redalyc.org

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that offer insights into its structural subunits. msu.edunih.govacs.org High-resolution mass spectrometry (HRMS), such as ESI-TOF or EI-MS, provides accurate mass measurements that allow for the precise determination of the molecular formula, confirming the presence of the expected atoms and ruling out alternative compositions. nih.govacs.orgdntb.gov.ua

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used in the analysis of natural product extracts and synthetic reaction mixtures. nih.govacs.org GC-MS can be used to assess the purity of isolated this compound by separating components based on their volatility and detecting them by mass. The characteristic fragmentation pattern in the mass spectrum serves as a fingerprint for structural confirmation by comparison with spectral databases or authentic samples. nih.govacs.org LC-MS/MS, particularly when coupled with molecular networking, can be used to profile complex mixtures of dolabellane-type diterpenoids and identify this compound within these mixtures based on its mass and fragmentation characteristics. msu.edu

Examples from research on related dolabellanes illustrate the utility of MS. For instance, EIMS data showing molecular ions and characteristic fragmentation patterns were used to identify isolated compounds and confirm their molecular formulas. nih.govacs.org

Table 1: Illustrative NMR Spectroscopic Data for Related Dolabellane Diterpenes (Note: Specific high-resolution NMR data for this compound was not readily available in the consulted sources. Data presented here are examples from studies on related dolabellane compounds, illustrating the type of information obtained.)

Table 2: Illustrative Mass Spectrometry Data for Related Dolabellane Diterpenes (Note: Specific mass spectrometry data for this compound was not readily available in the consulted sources. Data presented here are examples from studies on related dolabellane compounds, illustrating the type of information obtained.)

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Analysis

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable tools for determining the stereochemistry of chiral molecules, particularly their absolute configuration in solution. These techniques measure the differential absorption (ECD) or differential refraction (ORD) of left and right circularly polarized light by a chiral substance. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to assign absolute configurations, especially for molecules containing chromophores.

For this compound and other chiral dolabellane diterpenes, chiroptical spectroscopy provides complementary information to X-ray crystallography and NMR spectroscopy. The measurement of optical rotation at a specific wavelength (e.g., [α]D) is a fundamental chiroptical property that can be compared with literature values for known stereoisomers or synthetic standards to infer absolute configuration. msu.edunih.govacs.org Furthermore, comparing experimental ECD spectra with computationally predicted spectra for different possible stereoisomers can be a powerful method for assigning absolute configuration, particularly when crystalline material suitable for X-ray analysis is difficult to obtain. msu.edu Studies on dolabellane-type diterpenoids have utilized calculated ECD spectra for configurational assignments. msu.edu Circular Dichroism (CD) spectroscopy has also been used in conjunction with NMR to determine the structure and absolute configuration of related compounds. msu.edu

Viii. Research Applications and Future Directions for Isoedunol

Isoedunol as a Scaffold for Methodological Development in Organic Synthesis

The synthesis of complex natural products like this compound often necessitates the development of novel and efficient synthetic methodologies. The total synthesis of this compound, for instance, has been achieved through concise routes that feature key transformations such as enantioselective intramolecular Type I Diels-Alder macrobicyclization and stereoselective pi-allyl Stille coupling reactions. qmclab.comctdbase.org These specific reactions represent significant methodological advancements in organic synthesis, demonstrating the power of carefully designed strategies to construct intricate molecular architectures. The bicyclic structure of this compound, with its defined stereochemistry and functional group positioning, can potentially serve as a scaffold or core structure upon which new synthetic transformations or sequences can be explored and validated. The development of new reagents and efficient ring-contraction sequences, as employed in the synthesis of this compound and related dolabellanes, further contributes to the broader toolbox available to synthetic chemists. qmclab.com While the direct use of this compound as a scaffold for building other molecules is not extensively detailed in the search results, the complexity of its synthesis underscores its value as a target molecule that drives innovation in synthetic organic chemistry. The principles and reactions developed during the synthesis of such complex diterpenoids can be applied or adapted for the synthesis of other molecules, including potential therapeutic agents or materials.

Use of this compound and its Analogs as Chemical Probes in Cellular and Molecular Biology Research (non-human, non-clinical)

Chemical probes are invaluable tools in cellular and molecular biology, enabling researchers to selectively modulate or visualize the function of specific biological targets in non-human and non-clinical settings. These small molecules with well-characterized mechanisms of action allow for the interrogation of complex biological processes and play a role in target validation. The dolabellane family of diterpenoids, to which this compound belongs, has demonstrated various bioactivities, including antiviral properties. While the specific use of this compound or its direct analogs as chemical probes is not explicitly detailed in the provided information, the bioactivity observed in related oxygenated dolabellanes suggests a potential for this compound and its derivatives to interact with biological systems. Future research could explore the potential of this compound and synthesized analogs as chemical probes to investigate specific protein targets or pathways in cellular contexts, outside of clinical applications. Developing this compound-based probes would involve characterizing their potency, selectivity, and mechanism of action against relevant biological targets, offering insights into cellular function and potentially identifying points of intervention for further study.

Potential in Chemical Biology and Advanced Materials Research

The intersection of chemistry and biology, known as chemical biology, utilizes chemical tools to study and manipulate biological systems at a molecular level. Natural products like this compound, with their diverse and often unique structures, are valuable starting points for chemical biology investigations. The potential bioactivities of this compound and related diterpenoids suggest they could be used to perturb biological pathways, helping to elucidate their roles in non-human biological processes. Research in this area could involve synthesizing modified versions of this compound to improve their target specificity or to incorporate tags for visualization or pull-down experiments.

In the realm of advanced materials research, the rigid bicyclic structure of compounds can sometimes be leveraged for the design and synthesis of new materials with specific properties. While the search results did not provide specific examples of this compound's use in advanced materials, the broader field explores the incorporation of diverse molecular structures into polymers, frameworks, and other materials to achieve desired functionalities. The potential for this compound or its derivatives to serve as building blocks or modifiers in the creation of novel materials with applications outside of biological systems remains an area for potential future exploration, drawing inspiration from the use of other natural product-derived structures in materials science.

Emerging Synthetic Routes and Sustainable Production Methods for this compound

The synthesis of this compound has been achieved through multi-step laboratory procedures. qmclab.comctdbase.org As the demand for complex molecules grows and environmental considerations become increasingly important, the development of more efficient and sustainable synthetic routes is crucial. Emerging strategies in chemical synthesis focus on reducing waste, utilizing renewable resources, and employing milder reaction conditions. For natural products like this compound, this could involve exploring biocatalytic approaches, where enzymes are used to perform specific transformations, or utilizing biomass-derived starting materials. While the provided information does not detail specific sustainable production methods for this compound, the general advancements in sustainable chemistry, including the synthesis of compounds from natural sources and the development of greener synthetic methodologies, are relevant. Future research directions for this compound synthesis could involve investigating enzymatic synthesis steps, exploring fermentation-based production by the organism that naturally produces it (if applicable and scalable), or designing synthetic routes that minimize the use of hazardous reagents and generate fewer byproducts, aligning with the principles of green chemistry.

Future Avenues in Mechanistic Elucidation and Bioactivity Exploration (non-clinical, non-human)

The observation of bioactivity in dolabellane diterpenoids, including potential antiviral effects, opens up avenues for further investigation into the underlying biological mechanisms. Future research can focus on elucidating how this compound or its analogs interact with specific biological targets at a molecular level in non-human systems. This could involve detailed biochemical and biophysical studies to understand binding affinities, enzyme inhibition, or modulation of signaling pathways. Techniques such as protein crystallography, spectroscopy, and computational modeling can be employed to gain insights into these interactions.

Beyond the reported activities of related compounds, there is potential to explore novel bioactivities of this compound and its derivatives using various non-clinical, non-human biological assays. This could include screening against a wider range of biological targets or pathways to identify new potential areas of application in biological research. The exploration of structure-activity relationships through the synthesis and testing of this compound analogs with targeted structural modifications would be crucial in identifying key features responsible for observed bioactivities and guiding the design of more potent or selective molecular tools for biological research.

Q & A

Q. How can researchers isolate and purify Isoedunol from natural sources while ensuring structural integrity?

Methodological Answer: Begin with solvent extraction guided by phytochemical screening, followed by chromatographic techniques (e.g., HPLC or column chromatography) for purification. Validate purity using melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, FT-IR). Ensure reproducibility by documenting solvent systems, temperature, and pressure conditions .

Q. What spectroscopic and crystallographic methods are most reliable for confirming this compound’s molecular structure?

Methodological Answer: Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign proton and carbon environments. Use high-resolution mass spectrometry (HRMS) for molecular formula validation. For absolute configuration, employ X-ray crystallography with single-crystal diffraction or comparative circular dichroism (CD) analysis against known analogs .

Q. How should researchers design stability studies to assess this compound’s degradation under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies using accelerated stability testing (e.g., ICH Q1A guidelines). Monitor degradation products via HPLC-UV/MS and quantify kinetic parameters (e.g., half-life, activation energy) using Arrhenius plots. Include controls for photolytic and oxidative degradation .

Advanced Research Questions

Q. What experimental frameworks are optimal for investigating this compound’s bioactivity in complex biological systems?

Methodological Answer: Apply the PICOT framework (Population: cell/animal model; Intervention: this compound dose; Comparator: positive/negative controls; Outcome: biomarker quantification; Time: exposure duration). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) followed by in vivo validation with dose-response curves. Address confounding variables via factorial design experiments .

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

Methodological Answer: Perform meta-analysis of existing data, stratifying by study design, model systems, and dosage. Use funnel plots to assess publication bias. Validate inconsistencies through independent replication studies with standardized protocols (e.g., OECD guidelines). Apply statistical tools like Cohen’s d to quantify effect size heterogeneity .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer: Employ molecular docking simulations to predict target binding affinities (e.g., AutoDock Vina). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Integrate transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify downstream pathways .

Q. How can structure-activity relationship (SAR) studies be optimized to guide this compound analog synthesis?

Methodological Answer: Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test bioactivity in parallel assays. Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with activity. Validate predictive power via leave-one-out cross-validation .

Q. What interdisciplinary approaches combine this compound’s chemical analysis with ecological role assessment in its native organism?

Methodological Answer: Deploy field-collected samples for metabolomic profiling (GC-MS, LC-MS) alongside ecological surveys. Apply machine learning (e.g., random forest) to correlate this compound abundance with environmental stressors (pH, nutrient availability). Use microcosm experiments to test allelopathic or defensive roles .

Q. How can researchers ensure reproducibility in this compound-related studies across laboratories?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols in repositories like protocols.io . Share characterized reference samples via collaborative networks. Use interlaboratory validation studies with blinded samples to calibrate instrumentation .

Q. What statistical methods are appropriate for analyzing nonlinear dose-response relationships in this compound bioassays?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare model fits via Akaike Information Criterion (AIC). Account for heteroscedasticity with weighted least squares. For multiplex assays, apply mixed-effects models to handle nested data .

Guidance for Rigorous Research Design

- Frameworks : Use PICOT to define scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Data Integrity : Include negative controls, blinded analysis, and power calculations to minimize Type I/II errors .

- Ethics : For studies involving biological samples, adhere to Nagoya Protocol compliance and institutional review board (IRB) approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.